molecular formula C10H9ClO3 B7990054 Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate

Cat. No.: B7990054
M. Wt: 212.63 g/mol
InChI Key: LRPUTQYQPJLFSH-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate is an organic compound with a complex structure that includes a methyl ester, a chlorinated aromatic ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate typically involves the esterification of 3-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products

    Substitution: Formation of substituted derivatives such as 2-(3-amino-2-methylphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate.

    Oxidation: Formation of 2-(3-chloro-2-methylphenyl)-2-oxoacetic acid.

Scientific Research Applications

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a ketone.

    2-(3-chloro-2-methylphenyl)-2-oxoacetic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate is unique due to its combination of a chlorinated aromatic ring, a ketone, and an ester functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

IUPAC Name

methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUTQYQPJLFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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